N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a thiophene sulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to interact with various biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Related compounds have been shown to inhibit collagen prolyl-4-hydroxylase, which plays a crucial role in the formation of stable collagen molecules .
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to contribute to the increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Related compounds have been shown to have significant analgesic activity .
Action Environment
The synthesis of related compounds has been achieved under different reaction conditions, suggesting that the environment can influence the formation and properties of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors. The pyridine ring is then introduced through a nucleophilic substitution reaction, where the nitrogen atom of the pyridine displaces a leaving group on the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation step and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrrolidine derivatives, such as N-(pyridin-2-yl)pyrrolidine and thiophene-2-sulfonamide .
Uniqueness
What sets N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-20(18,13-5-3-9-19-13)15-11-6-8-16(10-11)12-4-1-2-7-14-12/h1-5,7,9,11,15H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTIRNONVQMAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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